disialosyl Le(a)
Description
Properties
CAS No. |
104220-70-4 |
|---|---|
Molecular Formula |
C13H25N |
Synonyms |
disialosyl Le(a) |
Origin of Product |
United States |
Structural Characterization and Glycoform Complexity of Disialosyl Le a
Glycosphingolipid Core Architecture
As a glycosphingolipid, disialosyl Le(a) is composed of a carbohydrate moiety attached to a ceramide backbone. ontosight.aimdpi.com Glycosphingolipids are integral components of cell membranes, with the hydrophilic oligosaccharide chain oriented towards the extracellular space and the hydrophobic ceramide embedded within the lipid bilayer. mdpi.com The ceramide part consists of a sphingoid base linked to a fatty acid. mdpi.com The structural diversity of glycosphingolipids arises from variations in both the ceramide structure (e.g., chain lengths of the fatty acid and sphingoid base) and, more significantly, the structure of the carbohydrate core. mdpi.com In vertebrates, the initial monosaccharide linked to the ceramide is typically glucose or galactose. mdpi.com
Detailed Oligosaccharide Moiety Composition
The oligosaccharide portion of disialosyl Le(a) is a branched structure comprising several specific monosaccharide constituents linked together through defined glycosidic bonds. glycoepitope.jp
Specific Monosaccharide Constituents
The core monosaccharides identified in the disialosyl Le(a) structure include N-acetylneuraminic acid (a type of sialic acid), fucose, galactose, and N-acetylglucosamine. glycoepitope.jp These monosaccharides are assembled in a specific sequence and branching pattern to form the complete disialosyl Le(a) epitope. The composition of the oligosaccharide moiety of disialosyl Le(a) is (Fuc)1(Gal)2(GlcNAc)1(Neu5Ac)2. glycoepitope.jp
Analysis of Glycosidic Linkages
An α2-3 linkage between a neuraminic acid residue (Neu5Ac) and a galactose residue (Gal). glycoepitope.jp
A β1-3 linkage between a galactose residue and an N-acetylglucosamine residue (GlcNAc). glycoepitope.jp
An α1-4 linkage between a fucose residue (Fuc) and the N-acetylglucosamine residue. glycoepitope.jp
An α2-6 linkage between a second neuraminic acid residue (Neu5Ac) and the N-acetylglucosamine residue. glycoepitope.jp
A β1- linkage between the N-acetylglucosamine residue and the ceramide (represented by R). glycoepitope.jp
This specific arrangement of monosaccharides and linkages defines the disialosyl Le(a) epitope.
Conformational Aspects and Glycan Presentation
The three-dimensional conformation of the disialosyl Le(a) glycan and its presentation on the cell surface are important for its biological interactions, such as recognition by antibodies or involvement in cell adhesion. While specific detailed conformational studies solely on disialosyl Le(a) are not extensively detailed in the provided snippets, the conformation and presentation of glycans on glycosphingolipids are known to be influenced by the underlying ceramide structure and interactions within the cell membrane. mdpi.comresearchgate.net Glycans can impact protein folding and localization, cell adhesion, and cell signaling, suggesting that their spatial presentation is functionally relevant. biorxiv.orgsynabs.be The restricted presentation of membrane-associated glycans is influenced by orientational constraints imposed by the glycolipid's interactions with other membrane lipids and proteins. researchgate.net
Comparative Structural Analysis with Related Lewis Antigens
Disialosyl Le(a) is part of the family of Lewis antigens, which are carbohydrate epitopes based on type 1 or type 2 lactosamine chains. researchgate.net Lewis antigens include Lewis a (Le(a)), Lewis b (Le(b)), Lewis x (Le(x)), and Lewis y (Le(y)), as well as their sialylated and fucosylated variants. researchgate.net Disialosyl Le(a) is a sialylated and fucosylated derivative of the Le(a) structure. glycoepitope.jp
Distinction from Monosialosyl Le(a) (CA 19-9)
Disialosyl Le(a) is closely related to monosialosyl Le(a), also widely known as Carbohydrate Antigen 19-9 (CA 19-9). google.comamegroups.orgwikipedia.orgunimi.itnih.gov The primary structural difference lies in the number and position of sialic acid residues. Monosialosyl Le(a) is a tetrasaccharide with the structure Neu5Acα2-3Galβ1-3[Fucα1-4]GlcNAcβ1-R. wikipedia.org In contrast, disialosyl Le(a) has an additional sialic acid residue. google.com This extra sialic acid is attached through an α2-6 linkage to the GlcNAc residue of the monosialosyl Le(a) structure. google.com Therefore, disialosyl Le(a) carries two sialic acid residues, while monosialosyl Le(a) carries only one. glycoepitope.jpgoogle.comwikipedia.org This difference in sialylation significantly impacts the antigenicity and biological recognition of these two molecules. google.com
The structural distinction can be summarized as follows:
| Feature | Monosialosyl Le(a) (CA 19-9) | Disialosyl Le(a) |
| Number of Sialic Acids | 1 | 2 |
| Linkage of Sialic Acid | Neu5Acα2-3 to Gal | One Neu5Acα2-3 to Gal, one Neu5Acα2-6 to GlcNAc glycoepitope.jp |
| Core Structure | Galβ1-3[Fucα1-4]GlcNAcβ1-R (Lewis a) wikipedia.org | Galβ1-3[Fucα1-4]GlcNAcβ1-R (Lewis a) with additional sialylation glycoepitope.jp |
This structural difference is recognized by specific antibodies; for instance, the monoclonal antibody FH7 is directed specifically to the disialosyl Le(a) antigen and shows reactivity with a monosialosyl Le(a) II derivative (III6NeuAcIII4FucLc4), but not specifically with the CA 19-9 structure (IV3NeuAcIIIFucLc4). google.comgoogleapis.com
Relationship to Sialyl Le(x)
Disialosyl Le(a) is structurally related to sialyl Le(a) (sLe(a)), with the key difference being the presence of an additional sialic acid residue. While sialyl Le(a) is defined by antibodies such as N-19-9 and CSLEA-1, disialosyl Le(a) has an extra sialic acid attached to the sixth position of the GlcNAc residue in the sialyl Le(a) structure google.com. This structural variation can influence the biological recognition and function of the glycoconjugates carrying these epitopes. Both sialyl Le(a) and sialyl Le(x) are tumor-associated carbohydrate antigens aacrjournals.orgembopress.org. Sialyl Le(x) is an isomer of sialyl Le(a) aacrjournals.org. A carbohydrate domain common to both sialyl Le(a) and sialyl Le(x) is recognized by the endothelial cell leukocyte adhesion molecule ELAM-1 embopress.orgnih.gov.
Methodologies for Structural Elucidation
Methylation Analysis Combined with Mass Spectrometry
Methylation analysis is a fundamental technique in glycan structural elucidation. This method involves the complete methylation of hydroxyl groups in the glycan, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs) google.comcreative-proteomics.commdpi.com. Analysis of these derivatives by gas chromatography-mass spectrometry (GC-MS) provides information about the glycosidic linkages present in the original glycan structure creative-proteomics.comspectroscopyonline.com. For disialosyl Le(a), methylation analysis has been used to support its proposed structure google.com. Permethylation, which replaces hydrogens attached to oxygen and nitrogen atoms with methyl groups, is considered essential for the detailed structural characterization of glycans by mass spectrometry, as it enhances sensitivity and can provide information on sequence, branching, and linkage creative-proteomics.comacs.orgthermofisher.com. It also helps in the simultaneous detection of neutral and acidic glycans in positive ion mode MALDI-TOF-MS creative-proteomics.com.
Enzymatic Glycan Degradation and Product Analysis
Enzymatic degradation using highly specific exoglycosidases is a powerful technique for determining the sequence and structure of glycans sigmaaldrich.com. Exoglycosidases cleave terminal carbohydrates from the non-reducing end of a glycan in a linkage-specific manner sigmaaldrich.comnih.gov. By using a panel of exoglycosidases with defined specificities, researchers can sequentially remove monosaccharides and identify them, thereby revealing the glycan sequence and linkage information sigmaaldrich.com. For disialosyl Le(a), enzymatic degradation has been employed, followed by examination of the degradation products with specific monoclonal antibodies, to help determine its structure google.com. Endoglycosidases, in contrast, cleave internal glycosidic linkages, yielding fragments that can then be further degraded by exoglycosidases nih.gov.
Immunostaining Techniques for Epitope Characterization
Immunostaining techniques utilize antibodies that specifically bind to certain glycan epitopes, providing insights into their presence and location in tissues or on cells nih.gov. Monoclonal antibodies directed against specific carbohydrate structures are particularly valuable for epitope characterization nih.govmdpi.comnih.gov. The monoclonal antibody FH7, which is directed to disialosyl Le(a), has been used in immunostaining of disialoganglioside fractions to detect the presence of this antigen google.com. Immunostaining of intact and sialidase-degraded glycolipids with specific antibodies can help to confirm the structure and the effect of enzymatic treatment on antibody binding google.com. While antibodies are useful tools, defining the specific epitopes they recognize can be challenging, and caution is advised in interpreting results unless antibody specificities are well-defined nih.govnih.gov.
Advanced Spectroscopic Methods in Glycan Structural Analysis
Advanced spectroscopic methods play an increasingly important role in the detailed structural analysis of glycans. Mass spectrometry (MS), including tandem mass spectrometry (MS/MS or MSn), is widely used due to its sensitivity and ability to provide information about mass and composition nih.govrsc.org. Techniques such as ESI-MS and MSn fragmentation can provide further structural characterization and help differentiate isomeric glycans spectroscopyonline.com. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of permethylated glycans assists in structural determination and selective fragmentation spectroscopyonline.com. Ion mobility mass spectrometry (IM-MS) and cryogenic IR spectroscopy are also being explored for comprehensive glycan analysis and the discrimination of isomeric forms nih.govrsc.orgepfl.ch. These methods, often coupled with chromatographic separation and computational modeling, facilitate the structural characterization of isolated glycans and the analysis of the entire glycome nih.govepfl.ch.
Biosynthetic Pathways and Glycosyltransferase Regulation of Disialosyl Le a
General Glycosphingolipid Biosynthesis Pathways
Glycosphingolipid biosynthesis begins with the synthesis of ceramide in the endoplasmic reticulum. nih.gov Ceramide is then transported to the Golgi apparatus, where it serves as the acceptor for the first sugar residue. nih.gov The core structure of most glycosphingolipids, glucosylceramide (GlcCer), is synthesized on the cytoplasmic face of the Golgi by glucosylceramide synthase, which transfers glucose from UDP-glucose to ceramide. nih.govpnas.org GlcCer is then translocated into the Golgi lumen, where further glycosylation occurs. pnas.org Alternatively, ceramide can be galactosylated to form galactosylceramide (GalCer) on the luminal face of the ER. nih.gov
Subsequent steps involve the addition of various monosaccharides, such as galactose, N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), fucose, and sialic acid, catalyzed by specific glycosyltransferases. nih.gov These additions occur in a stepwise manner, leading to the formation of diverse glycosphingolipid structures, including the globo-, lacto-, neolacto-, and ganglio-series. nih.govontosight.ai The biosynthesis often involves branching points where different glycosyltransferases compete for the same precursor, influencing the final glycan structure. nih.govnih.gov
Sialyltransferase Specificity and Functional Roles
Sialyltransferases (STs) are a family of glycosyltransferases that catalyze the transfer of sialic acid (typically N-acetylneuraminic acid, Neu5Ac) from the activated donor molecule cytidine (B196190) 5′-monophosphate sialic acid (CMP-Sia) to acceptor glycans. frontiersin.orgnih.gov These enzymes are crucial for the synthesis of sialoglycoconjugates, including sialylated glycosphingolipids. frontiersin.orgnih.gov Human sialyltransferases are classified into four families (ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia) based on sequence homology and the type of glycosidic linkage they form (α2,3, α2,6, or α2,8) and their acceptor specificity. frontiersin.org
ST3Gal Family Contributions to α2,3-Sialylation
The ST3Gal family comprises six members in humans (ST3Gal1 to ST3Gal6) that catalyze the transfer of sialic acid in an α2,3 linkage to terminal galactose (Gal) residues on glycoproteins and glycolipids. frontiersin.orgnih.gov Specific members of this family are involved in the synthesis of various sialoglycans, including tumor-associated antigens like Sialyl Lewis (sLe) antigens. frontiersin.orgnih.gov ST3Gal3, ST3Gal4, and ST3Gal6 are known to mediate the α2,3-sialylation of type 1 (Galβ1,3GlcNAc) or type 2 (Galβ1,4GlcNAc) disaccharides, leading to the formation of sialyl Lewis epitopes. nih.govexplorationpub.com For instance, ST3Gal3 and ST3Gal4 contribute to the synthesis of sLe(a) and sLe(x). nih.govresearchgate.net ST3Gal6 also mediates the sialylation of type 2 chains, producing precursors for the Lewis X antigen. frontiersin.orguniprot.org While ST3Gal1 primarily sialylates core 1 O-glycans (Galβ1,3GalNAc), ST3Gal2 has shown a preference for glycolipid substrates in vitro and is involved in the synthesis of certain gangliosides. uniprot.orgashpublications.org
ST6GalNAc Family Involvement in α2,6-Sialylation
The ST6GalNAc family consists of six enzymes (ST6GalNAc1 to ST6GalNAc6) that catalyze the transfer of sialic acid in an α2,6 linkage to N-acetylgalactosamine (GalNAc) residues, typically found on O-glycosylated proteins or glycolipids. frontiersin.orguniprot.orgnih.gov These enzymes are involved in the synthesis of structures like the sialyl-Tn antigen. frontiersin.orgnih.gov While their primary role is in O-glycosylation, some members may also act on glycolipids. frontiersin.orgnih.gov For example, ST6GalNAc5 is involved in the synthesis of certain gangliosides containing α2,6-linked sialic acid. nih.gov The contribution of specific ST6GalNAc family members to the potential α2,6-sialylation that would be present in a disialosyl Le(a) structure is less directly documented compared to the α2,3-sialylation mediated by ST3Gal enzymes in the formation of sLe(a).
Enzymatic Reaction Mechanisms in Sialylation Steps
Sialyltransferases catalyze the transfer of sialic acid from CMP-Sia to an acceptor molecule through the formation of an α-glycosidic linkage. nih.govoup.com All characterized sialyltransferases are inverting glycosyltransferases, meaning they invert the stereochemistry at the anomeric carbon (C2) of sialic acid during the transfer from the β-linked sialic acid in CMP-Sia to the α-linked sialic acid in the product. nih.govrsc.org
The enzymatic reaction is believed to follow a single displacement, SN2-like mechanism. nih.govrsc.org This mechanism involves a direct nucleophilic attack by the hydroxyl group of the acceptor molecule on the C2 anomeric carbon of the sialic acid residue in CMP-Sia. nih.govresearchgate.net A catalytic base residue within the enzyme activates the acceptor hydroxyl group by deprotonation, increasing its nucleophilicity. nih.govresearchgate.net Simultaneously, an acidic residue in the enzyme may assist in the departure of the CMP leaving group by protonating the phosphate (B84403) oxygen. researchgate.netacs.org This concerted mechanism leads to the formation of the new glycosidic bond and the release of CMP. nih.govresearchgate.net No covalent enzyme-substrate intermediate is formed during this process. rsc.org
Transcriptional and Post-Translational Regulation of Glyco-gene Expression
The expression levels of glycosyltransferases, including sialyltransferases, are tightly regulated, influencing the repertoire of glycans synthesized by a cell. This regulation occurs at multiple levels, including transcriptional and post-translational modifications. sciencereviews.infoabcam.com
Transcriptional regulation controls the amount of glycosyltransferase mRNA available for translation, thereby affecting enzyme abundance. The expression of glyco-genes can be influenced by various transcription factors and signaling pathways in response to developmental cues, cellular environment, and pathological conditions. For example, the transcription of ST6Gal1, an α2,6-sialyltransferase acting on N-glycans, is known to be regulated by oncogenic signaling and tumor suppressor factors. mdpi.com While specific transcriptional regulators for the enzymes involved in disialosyl Le(a) synthesis would need to be identified, it is well-established that the differential expression of glycosyltransferase genes dictates the specific glycan structures present on cell surfaces.
Post-translational modifications (PTMs) further regulate glycosyltransferase activity, localization, and stability. sciencereviews.infoabcam.comnih.gov PTMs such as phosphorylation, acetylation, and proteolytic cleavage can impact enzyme function. abcam.comnih.govembopress.org For instance, acetylation has been shown to reduce the activity of certain glycosyltransferases involved in O-glycosylation initiation. embopress.org These modifications can alter the enzyme's catalytic efficiency, substrate specificity, or interaction with other proteins or cellular structures, thereby fine-tuning glycosylation pathways. sciencereviews.infonih.govembopress.org
Interplay with Cellular Sialic Acid Metabolism
The biosynthesis of sialylated glycosphingolipids is intrinsically linked to the cellular metabolism of sialic acid. Sialic acid is synthesized in the cytosol and then activated in the nucleus by conjugation with CMP to form CMP-Sialic Acid (CMP-Sia), the universal donor substrate for sialyltransferases. frontiersin.orgnih.gov CMP-Sia is then transported into the Golgi lumen, where sialyltransferases reside and carry out glycosylation reactions. frontiersin.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| disialosyl Le(a) | Not readily available in search results |
| Sialyl Lewis a (sLe(a)) | 10985677 wikipedia.org, 643993 nih.gov |
| Lewis a (Le(a)) | 5222362 nih.gov, 53477858 nih.gov |
| Lactosylceramide (LacCer) | Not readily available in search results; precursor in ganglioside synthesis ontosight.ai |
| Glucosylceramide (GlcCer) | 131864285 citeab.com, 6321359 uni.lu, 10373084 uni.lu, 53480655 uni.lu, 162843364 uni.lu, C01190 metabolomicsworkbench.orgmetabolomicsworkbench.org |
| Ceramide | Not readily available in search results; precursor lipid nih.gov |
| CMP-Sialic Acid (CMP-Neu5Ac) | 448209 wikidata.orgprobes-drugs.orguni.lu, 131632558 fishersci.ca, 178101378 guidetopharmacology.org |
| ST3Gal | Family of enzymes frontiersin.org |
| ST6GalNAc | Family of enzymes frontiersin.org |
Note: PubChem CIDs for complex glycosphingolipids can vary depending on the specific fatty acid and sphingoid base composition of the ceramide moiety. The CIDs listed for GlcCer correspond to different species.
Data Table: Key Sialyltransferase Families and Their Linkages
| Sialyltransferase Family | Linkage Formed | Typical Acceptor Residues | Role in Glycosphingolipid Synthesis |
| ST3Gal | α2,3 | Terminal Galactose | Synthesis of sLe antigens, gangliosides frontiersin.orgnih.gov |
| ST6Gal | α2,6 | Terminal Galactose (on N-glycans primarily) | Less direct role in core glycosphingolipid synthesis, but can act on terminal Gal frontiersin.orgmdpi.com |
| ST6GalNAc | α2,6 | Terminal GalNAc | Synthesis of sialyl-Tn, some gangliosides frontiersin.orgnih.gov |
| ST8Sia | α2,8 | Sialic Acid | Synthesis of polysialic acid, gangliosides frontiersin.org |
Biological Functions and Molecular Interactions of Disialosyl Le a
Roles in Intercellular Communication and Recognition
Glycosphingolipids, including disialosyl Le(a), are integral to cell-to-cell communication and recognition. ontosight.ainih.gov They are primarily located in the plasma membrane, particularly enriched in microdomains such as lipid rafts and glycosphingolipid-enriched microdomains (GEMs). researchgate.netnih.gov These microdomains facilitate the clustering of glycosphingolipids with various receptors and signaling molecules, which is significant for cell adhesion and recognition processes. researchgate.net The complex structure of disialosyl Le(a), with its specific linkages and sequencing of carbohydrate residues attached to a ceramide backbone, contributes to its biological functions and interactions. ontosight.ai
Modulation of Cellular Differentiation Processes
Gangliosides, which are sialic acid-containing glycosphingolipids like disialosyl Le(a), have been implicated in regulating cellular processes including differentiation. researchgate.netnih.gov Changes in ganglioside distribution in cells and tissues have been reported during physiological and pathological processes such as cell proliferation and differentiation. researchgate.net While the precise mechanisms by which disialosyl Le(a) specifically modulates cellular differentiation are still under investigation, the broader role of gangliosides in this process suggests a potential involvement. researchgate.netnih.gov Cellular differentiation is a fundamental process where unspecialized cells become specialized, involving significant changes in size, shape, metabolic activity, and responsiveness to signals, largely driven by controlled modifications in gene expression. wikipedia.orgpressbooks.pub
Influence on Immune Response Pathways and Glyco-Immune Checkpoints
Disialosyl Le(a) can act as an antigen recognized by the immune system. ontosight.ai Glycosphingolipids are involved in modulating the immune response. ontosight.ai The interactions between cell-surface glycans and lectin or glycan-binding immunoreceptors are increasingly recognized as "glyco-immune checkpoints," playing a role in immune evasion and therapeutic resistance in cancer. biorxiv.orgnih.gov The sialoglycan-Siglec axis is a prominent example of such a pathway. nih.gov Siglecs (Sialic acid-binding immunoglobulin-like receptors) are I-type lectins primarily expressed by immune cells that recognize sialylated glycans. nih.govacs.org Gangliosides, being sialylated glycosphingolipids, are important endogenous ligands for Siglecs. nih.gov While direct interaction between disialosyl Le(a) and specific Siglecs requires further detailed study, its nature as a disialylated ganglioside suggests a potential role in glyco-immune checkpoint modulation through interactions with Siglec receptors. nih.govnih.gov
Participation in Transmembrane Signal Transduction
Glycosphingolipids are involved in regulating transmembrane signaling. nih.goviiarjournals.org They can modulate functional membrane proteins and regulate transmembrane signaling. iiarjournals.org Gangliosides, concentrated in lipid rafts, can modulate cell signal transduction events. nih.gov Functional effects of glycosphingolipids are based on their interaction with specific target molecules in the membrane, including signal transducers such as Src family kinases and small G-proteins, to initiate signal transduction. researchgate.netjst.go.jp This interaction can occur through glycosphingolipid clusters in GEMs. researchgate.net The organization of glycosphingolipid antigens with transducer molecules in microdomains forms a structural and functional unit involved in cell adhesion coupled with signal transduction. karger.com
Contributions to Cellular Adhesion Mechanisms
Disialosyl Le(a) is involved in cellular adhesion mechanisms. nih.govaacrjournals.org Glycosphingolipids play significant roles in cell adhesion processes. researchgate.net Monoclonal antibodies directed to disialosyl Le(a) have been shown to inhibit the adhesion of human cancer cells expressing these antigens. google.com Glycosphingolipids can interact with integrin receptors, such as α3β1, to modulate cell adhesion and motility. researchgate.netjst.go.jpkarger.com Cell adhesion coupled with signaling, potentially initiated by the organization of tumor-associated glycosphingolipid antigens with transducer molecules, may play a role in processes like metastasis. karger.com
Potential Receptorial Roles in Pathogen Interactions
Glycosphingolipids can play roles in infectious diseases by serving as receptors or attachment sites for certain pathogens. ontosight.ai The interaction between host and pathogen is a complex process, involving recognition and signal transduction. researchgate.netmdpi.com While the direct role of disialosyl Le(a) as a receptor for specific pathogens requires further investigation, the general function of glycosphingolipids in mediating pathogen interactions highlights a potential receptorial role for disialosyl Le(a). ontosight.ainih.gov
Immunological Properties and Antigenicity of Disialosyl Le a
Intrinsic Immunogenic Characteristics
Disialosyl Le(a) exhibits prominent immunogenicity, particularly in experimental settings such as immunization in mice. google.com This intrinsic property has facilitated the development of antibodies targeting this glycoconjugate. google.com Compared to other disialogangliosides, disialosyl Le(a) has been found to be more immunogenic, leading to the successful establishment of hybridomas secreting specific antibodies against it. google.com The disialosyl Le(a) antigen has been detected in various cancer tissues and cell lines, while being absent in a variety of normal tissues and blood cells, highlighting its potential as a tumor-associated antigen. google.com Its high immunogenicity further supports its relevance in the context of anti-cancer immune responses and diagnostic or therapeutic strategies. google.com
Monoclonal Antibody Development and Epitope Specificity (e.g., FH7)
The significant immunogenicity of disialosyl Le(a) has led to the development of monoclonal antibodies specifically targeting this structure. google.com A notable example is the monoclonal antibody designated FH7, which is an IgG3 antibody. google.comjustia.com The hybridoma cell line secreting the FH7 antibody is registered under ATCC No. HB 8861. google.comjustia.com
The FH7 antibody is characterized by its specific reactivity with the disialosyl Le(a) antigen. google.comresearchgate.net Research has demonstrated that FH7 is highly reactive with a wide range of human cancer cells, including those from colonic and gastric adenocarcinoma. google.com Conversely, this antibody shows minimal to no reactivity with various normal cells and tissues, such as normal colonic mucosa and blood cells. google.com This specificity makes FH7 a valuable tool for detecting the presence of disialosyl Le(a) in cancer tissues and potentially in the sera of cancer patients. google.com Studies have shown elevated levels of disialosyl Le(a) antigen, as detected by FH7, in the sera of patients with certain cancers, which decreased following surgical removal of the tumor. google.com The FH7 antibody recognizes the disialosyl Le(a) structure, identified as IV³NeuAcIII⁶NeuAcIII⁴FucLc₄. google.com
Analysis of Cross-Reactivity Profiles with Related Glycoconjugates
Analysis of the cross-reactivity profile of antibodies raised against disialosyl Le(a), such as FH7, is crucial for understanding their specificity and potential for off-target binding. The FH7 antibody has been shown to react specifically with disialosyl Le(a). google.comresearchgate.net While monosialosyl Le(a) (CA 19-9), a related tumor-associated antigen, is well-established and highly expressed in various gastrointestinal cancers, the FH7 antibody appears to recognize a distinct epitope. google.comaacrjournals.org The monosialosyl Le(a) II structure, for instance, is reported to be absent in naturally occurring glycolipids, and the monosialoganglioside fraction from tumor extracts did not show reactivity with FH7, indicating that disialosyl Le(a) is the primary antigen detected by FH7. google.com
However, the broader context of anti-glycan antibodies reveals that cross-reactivity with similar terminal structures can occur. nih.gov This property, where antibodies recognize epitopes "shared" by different molecules, is characteristic of anti-glycan antibodies. nih.gov In some cases, antibodies against disialosyl epitopes, particularly those with the NeuNAc(α2-8)NeuNAc(α2-3)Gal configuration found in gangliosides like GD1b, GD3, GT1b, and GQ1b, have been observed in neurological conditions and can react with multiple gangliosides. researchgate.netsci-hub.seashpublications.orgresearchgate.net While FH7 is specific for disialosyl Le(a) google.com, the potential for cross-reactivity with other sialoglycans needs careful consideration in different immunological contexts.
Ligand Recognition by Immune Receptors (e.g., Siglecs, in broader glycan context)
Sialic acids, which are integral components of disialosyl Le(a), play significant roles in immune recognition, particularly as ligands for Siglecs (sialic acid-binding immunoglobulin superfamily lectins). nih.govfrontiersin.org Siglecs are primarily expressed on leukocytes and modulate immune cell activation through recognition of sialylated glycoconjugates on the same cell (cis-ligands) or juxtaposing cells (trans-ligands). frontiersin.org
While specific direct interactions between disialosyl Le(a) and individual Siglecs are not extensively detailed in the provided search results, the broader context of sialoglycan recognition by Siglecs is relevant. Siglecs recognize glycans containing sialic acid, and their specificity is influenced by the type of sialic acid, its linkage, and the underlying glycan structure. nih.govfrontiersin.org For instance, Siglec-1 recognizes sialic acids in patterns found on microbial pathogens and can facilitate phagocytosis. nih.gov O-acetylation of sialic acids can block recognition by some Siglecs. nih.gov
Research into Siglec-ligand interactions often involves studying the binding of Siglecs to arrays of diverse, structurally defined glycans to establish their recognition specificities. frontiersin.orgnih.gov While one study found that Siglec-15 did not show evidence for recognition of sialyl Tn (sTn), it bound with higher avidity to other sialylated glycans. nih.gov This highlights the diverse binding preferences within the Siglec family. The presence of two sialic acid residues in disialosyl Le(a) and its specific linkage and fucosylation pattern likely contribute to a unique epitope that could be recognized by specific immune receptors, including certain Siglecs, although further research is needed to fully elucidate these interactions.
Pathophysiological Significance of Disialosyl Le a in Disease Mechanisms
Aberrant Expression in Oncogenesis and Tumor Progression
Aberrant glycosylation, including the altered expression of glycosphingolipids like disialosyl Le(a), is a hallmark of malignant transformation and plays crucial roles in various biological and pathological processes, such as cell-to-cell communication, differentiation, immune response modulation, tumor progression, and metastasis ontosight.ainih.goviiarjournals.org.
Expression Patterns in Pancreatic and Renal Cell Carcinomas
Disialosyl Le(a) and related antigens have been studied in pancreatic and renal cell carcinomas. In the normal pancreas, Le(a), monosialosyl Le(a) (CA 19-9), and disialosyl Le(a) were expressed on ductal, ductular, and centroacinar cells aacrjournals.org. The majority of pancreatic cancers expressed all three antigens aacrjournals.org. The presence of disialosyl Le(a) in the normal colon in the absence of monosialosyl Le(a) suggests the activity of an α2,6 sialyltransferase, potentially masking CA 19-9 expression aacrjournals.org.
In renal cell carcinoma (RCC), while the expression of sialyl-Lewis(x) did not correlate with metastatic potential, clinicopathological studies revealed a correlation between the expression of disialosyl galactosylgloboside (DSGG) and monosialosyl galactosylgloboside with the metastatic potential (to lung and lymph nodes) of RCC and an inverse correlation with patient survival nih.gov. Although DSGG is a globo-series ganglioside and not disialosyl Le(a), this highlights the significance of disialylated gangliosides in RCC progression iiarjournals.orgnih.govnih.gov. Another ganglioside, GalNAc disialosyl lactotetraosylceramide (GalNAcDSLc4), has been shown to be expressed in RCC and is associated with a significantly higher incidence of metastasis and shorter survival iiarjournals.org.
Data on the expression patterns of disialosyl Le(a) in these cancers are summarized below:
| Cancer Type | Disialosyl Le(a) Expression in Tumor Tissue | Disialosyl Le(a) Expression in Normal Tissue | Association with Progression/Metastasis |
| Colorectal Adenocarcinoma | Detected, high reactivity with FH7 antibody google.com | Absent in normal colonic mucosa google.com | Elevated serum levels in early cases google.com |
| Gastric Adenocarcinoma | Detected, high reactivity with FH7 antibody google.com | Essentially unreactive with normal tissues google.com | Elevated serum levels in early cases google.com |
| Pancreatic Cancer | Expressed in majority of cancers aacrjournals.org | Expressed on ductal/centroacinar cells aacrjournals.org | |
| Renal Cell Carcinoma | Related disialylated gangliosides (DSGG, GalNAcDSLc4) expressed iiarjournals.orgnih.gov | Correlated with metastatic potential and shorter survival (for DSGG, GalNAcDSLc4) iiarjournals.orgnih.gov |
Mechanistic Roles in Tumor Metastasis
Glycosphingolipids like disialosyl Le(a) are involved in biological processes that can influence tumor progression and metastasis ontosight.ai. Aberrant glycosylation on the cell surface is a characteristic trait associated with enhanced malignancy nih.gov. Overexpression of tetrasaccharides like sialyl Lewis(x) and sialyl Lewis(a) is clinically and experimentally correlated with poor prognosis due to an enhanced metastatic phenotype in various cancers, including colorectal, gastric, renal, and pancreatic cancer scienceopen.com. These glycans can serve as ligands for endogenous lectins, facilitating interactions between cancer cells and the tumor microenvironment nih.gov.
While the direct mechanistic role of disialosyl Le(a) in tumor metastasis is still being elucidated, its structural similarity to sialyl Le(a), a known ligand for selectins involved in cell adhesion and metastasis, suggests potential involvement google.comscienceopen.com. Altered glycosylation can affect tumor cell invasiveness and their ability to disseminate through circulation and metastasize to distant organs nih.gov. For instance, in RCC, disialosyl galactosylgloboside (DSGG) has been identified as an adhesion molecule expressed on RCC that binds to a yet-uncharacterized sialoadhesive receptor in lung tissue, potentially mediating lung metastasis nih.govnih.gov. Higher DSGG expression correlates with greater migration potential in RCC cells and is associated with metastasis in patients mdpi.com.
Modulation of Cancer Cell Phenotypes (e.g., Migration, Invasion)
Aberrant glycosylation can significantly affect tumor-cell phenotype behavior, including proliferation, differentiation, adhesion, migration, and invasion nih.gov. While specific studies directly linking disialosyl Le(a) to the modulation of cancer cell migration and invasion are limited in the provided search results, the broader context of aberrant sialylation and expression of related Lewis antigens offers insights. Increased sialylation is a common change in tumors and is associated with enhanced expression of sialic acid-terminated glycoconjugates, which can promote tumor growth, inhibit apoptosis, aid immune evasion, and promote cancer cell detachment nih.gov. Overexpression of sialyl Lewis(x) and sialyl Lewis(a) correlates with an increased ability of cancer cells to adhere to E-selectin and activated endothelial cells scienceopen.com.
Studies on other ST3GAL family members, which are involved in the synthesis of sialyl-Lewis antigens and gangliosides, have demonstrated their role in regulating migration and invasion. For example, ST3GAL3 has been shown to modulate breast cancer cell adhesion and invasion by upregulating molecules involved in invasion mechanisms mdpi.com. ST3GAL3 and ST3GAL4 have been shown to promote pancreatic cancer cell adhesion, motility, and migration in vitro and enhance metastatic potential in vivo nih.govmdpi.com. Downregulation of either ST3GAL3 or ST3GAL4 decreased pancreatic cancer cell migration, invasion, and E-selectin-dependent adhesion mdpi.com.
Glycosyltransferase Dysregulation in Cancer Pathogenesis
Aberrant glycosylation in cancer often arises from altered expression or activity of glycosyltransferases, the enzymes responsible for synthesizing glycan structures mdpi.commedsci.org. Upregulation of glycosyltransferases is detected in virtually every cancer type, leading to the expression of tumor-associated epitopes like sialyl-Lewis(x) and sialyl-Lewis(a) nih.gov.
The ST3Gal family of sialyltransferases are particularly relevant, as they transfer sialic acid residues in an α2,3-linkage to terminal galactose residues on glycolipids or glycoproteins and are involved in the synthesis of gangliosides and sialyl-Lewis antigens nih.govfrontiersin.org. ST3Gal3 is involved in the synthesis of sialyl Le(a) (CA19-9) and sialyl Le(x), which are expressed in various cancers and linked to progression and poor prognosis nih.gov. ST3Gal4 is involved in the biosynthesis of sialyl Le(x) and its expression correlates with enhanced metastatic potential and poor prognosis in some cancers, including pancreatic and gastric cancer frontiersin.org.
Dysregulation of specific sialyltransferases, such as ST3GAL1, ST3GAL2, ST3GAL3, ST3GAL4, and ST6GAL1, has been linked to various aspects of cancer progression, including proliferation, invasion, metastasis, and chemoresistance nih.govmdpi.comnih.gov. For example, ST3GAL1 overexpression promotes mammary carcinogenesis and can encourage the migratory and peritoneal spread of ovarian cancer cells nih.gov. ST6Gal-I is another sialyltransferase upregulated in numerous malignancies, including colon and pancreatic adenocarcinoma, and it promotes the survival of serum-starved cells by enhancing prosurvival signaling nih.gov.
The altered expression of glycosyltransferase genes can lead to the generation of altered glycan structures that influence tumor-host interactions and immune cell recognition mdpi.com.
Implications of Anti-Disialosyl Ganglioside Antibodies in Neuropathies
Anti-ganglioside antibodies are associated with a number of autoimmune peripheral neuropathies southtees.nhs.uk. While disialosyl Le(a) is a fucoganglioside primarily studied in the context of cancer, antibodies targeting other disialosyl gangliosides are relevant for understanding the broader implications of immune responses directed against disialylated epitopes present on gangliosides in the nervous system southtees.nhs.ukoup.com.
Chronic sensory ataxic neuropathy with anti-disialosyl IgM antibodies (also known as CANOMAD syndrome when accompanied by ophthalmoplegia, M-protein, and cold agglutinins) is a neuropathy syndrome defined by the presence of serum IgM antibodies that react principally with NeuAc(α2-8)NeuAc(α2-3)Gal-configured disialosyl epitopes common to many gangliosides, including GD1b, GD3, GT1b, and GQ1b southtees.nhs.ukoup.comneurology.orgresearchgate.net. These antibodies are believed to be pathogenic southtees.nhs.uk. Acute sensory-ataxic neuropathy (ASAN) is associated with IgG antibodies targeting gangliosides bearing disialosyl epitopes, mainly GD1b and, less frequently, GQ1b neurology.org. Experimental evidence suggests that anti-ganglioside antibodies are a primary cause of neuropathy in these conditions, with studies showing binding of mouse and human anti-GD1b, GD3, and GQ1b antibodies to various peripheral nerve structures oup.com.
The presence of anti-disialosyl IgM antibodies is a key feature in the diagnosis of chronic ataxic neuropathy and helps differentiate it from other neuropathies like chronic inflammatory demyelinating polyradiculoneuropathy (CIDP) neurology.org. While disialosyl Le(a) itself is not typically cited as a target in these neuropathies, the existence of pathogenic antibodies against other disialylated gangliosides underscores the potential for immune recognition of disialosyl epitopes and their involvement in disease processes.
Characterization of Chronic Ataxic Neuropathies with Disialosyl Antibodies (CANDA/CANOMAD)
Chronic Ataxic Neuropathies with Disialosyl Antibodies (CANDA), also known as Chronic Ataxic Neuropathy, Ophthalmoplegia, IgM Paraprotein, Cold Agglutinins, and Disialosyl Antibodies (CANOMAD), represent rare forms of immune-mediated sensory ataxic neuropathies. researchgate.netorpha.net These syndromes are characterized by chronic neuropathy with significant sensory ataxia, which can lead to severe disability. ashpublications.org The clinical presentation often includes marked gait disturbance and hyporeflexia or areflexia. orpha.net While motor function in the limbs may be relatively preserved, some patients can develop distal weakness. orpha.net Ophthalmoplegia, bulbar symptoms (such as dysphagia and dysarthria), and facial weakness can also occur, although these features are not universally present in all patients, leading to the proposal of the broader term CANDA. ashpublications.orgorpha.net
A consistent feature of CANDA/CANOMAD is the presence of serum IgM antibodies that react with disialylated gangliosides. researchgate.netashpublications.org These antibodies are almost invariably associated with an IgM monoclonal gammopathy. orpha.net Cold agglutinins may also be detectable in some patients. orpha.net The course of CANOMAD/CANDA is typically relapsing-remitting or progressively chronic. researchgate.netnih.gov Electrophysiological studies in these neuropathies can show demyelinating, axonal, or a combination of both demyelinating and axonal features. orpha.net Nerve ultrasound may reveal regional nerve enlargement consistent with acquired demyelination. orpha.net
Data from a French multicenter retrospective study of 45 patients with chronic neuropathies and anti-disialosyl ganglioside IgM antibodies provided insights into the clinical features:
| Clinical Feature | Percentage of Patients (n=45) |
|---|---|
| Limb sensory symptoms | 94% |
| Sensory ataxia | 85% |
| Oculomotor weakness | 36% |
| Limb motor symptoms | 31% |
This study also reported that 45% of the cohort had moderate to severe disability (modified Rankin score, 3-5), and cold agglutinins were identified in 34% of patients. ashpublications.org
Pathological Mechanisms of Nerve Damage (e.g., Complement-Mediated Disruption of Nodal/Paranodal Regions)
The pathological mechanisms underlying nerve damage in disialosyl antibody-associated neuropathies are thought to involve the binding of these antibodies to gangliosides located in peripheral nerves, particularly in the nodal and paranodal regions. researchgate.netorpha.net This binding can trigger the activation of the complement system. researchgate.net
Experimental findings and pathological data suggest that IgM antibodies targeting disialosyl epitope-bearing gangliosides, which are primarily located in the axolemma of the paranode, mediate nerve damage. researchgate.net A proposed model involves a complement-mediated nodo-paranodopathy. researchgate.net This mechanism can lead to the disruption of the nodal region, characterized by the detachment of myelin in the paranodal areas and widening of the nodes. researchgate.netmdpi.com Complement deposition has been observed in the nodes of Ranvier and paranodal regions of peripheral nerves. mdpi.com This can result in the formation of the membrane attack complex (MAC), compromising membrane integrity and potentially causing axonal damage or loss. researchgate.netmdpi.com The disruption of ion channels in the nodal region can lead to altered membrane polarity and functional block of action potentials, even without overt demyelination. mdpi.com While Wallerian degeneration and significant axonal damage can occur, the phenomenon of reversible conduction failure, where function improves without structural repair, may explain the recovery observed in some patients. mdpi.com In vitro studies have also suggested both complement-dependent demyelination and complement-independent dysmyelination upon exposure to anti-GD1b IgM antibodies, indicating multiple potential pathways for nerve injury. medlink.com
Immunological Targets: Specific Disialosyl Ganglioside Epitopes (e.g., GD1b, GD3, GT1b, GQ1b)
The serum IgM antibodies in CANDA/CANOMAD react with disialylated gangliosides that contain the disialosyl group, including GD1b, GD3, GT1b, and GQ1b. researchgate.netashpublications.org These gangliosides all share the disialosyl structure containing the sequence NeuNAc(α2-8)NeuNAc(α2-3)Gal. ashpublications.org
Studies have shown that most patients with CANDA/CANOMAD have antibodies reacting with multiple gangliosides containing disialosyl epitopes. researchgate.net In a large cohort of patients with CANDA/CANOMAD, anti-GD1b autoantibodies were the most frequently detected, present in 78% of cases. researchgate.net Other anti-disialosyl antibodies were each observed in less than 51% of patients in this cohort. researchgate.net These gangliosides are notably localized in the neurons of dorsal root ganglia and within the oculomotor nerves, which correlates with the clinical manifestations observed in these neuropathies. ashpublications.org
Advanced Methodologies for Disialosyl Le a Research
Genetic Engineering and Glyco-gene Manipulation in Model Systems
Genetic engineering and the manipulation of glyco-genes in model systems represent powerful approaches for investigating the biosynthesis, function, and therapeutic potential of complex glycosphingolipids like disialosyl Le(a). These methodologies allow researchers to precisely alter the enzymatic machinery involved in glycosylation, providing insights into specific glycosylation pathways and the roles of individual glycan structures.
Glycosylation is a complex process orchestrated by a large network of enzymes, including glycosyltransferases and glycosidases, encoded by numerous glyco-genes cdghub.comnih.govnih.gov. Alterations in these genes can lead to significant changes in the glycan profiles of cells and tissues cdghub.comresearchgate.net. Disialosyl Le(a) is a fucosylated and sialylated glycosphingolipid, and its synthesis involves specific glycosyltransferases, such as fucosyltransferases and sialyltransferases nih.govmdpi.comcreative-biolabs.com.
Model systems, ranging from cell lines to genetically modified animals, are crucial for studying the impact of genetic alterations on glycan expression. Cell lines, particularly cancer cell lines, have been utilized to study the expression and function of disialosyl Le(a), as this ganglioside is often found in various cancer tissues and cell lines but is typically absent in normal tissues and blood cells google.comjustia.com. Genetic manipulation in these cell lines, such as cDNA transfection or gene silencing, can provide insights into the potential role of specific glycosyltransferases in elaborating glycan epitopes like sialyl Le(a) mdpi.com.
Genetic engineering techniques, including precise genome editing tools like CRISPR/Cas9, enable targeted knockout (KO), knock-in (KI), or modulation of the expression of glyco-genes to reprogram glycosylation in mammalian cells nih.govpirbright.ac.uk. This allows for stable genetic changes to the cellular glycosylation machinery, overcoming some of the limitations of transient approaches nih.gov. By manipulating the genes encoding enzymes involved in the biosynthesis of Lewis antigens and sialic acids, researchers can investigate their contribution to the formation of disialosyl Le(a). For instance, the FUT3 gene encodes a fucosyltransferase responsible for adding fucose to precursor oligosaccharides to create Lewis antigens, including Le(a) nih.govwikipedia.org. Sialyltransferases, particularly members of the ST3Gal family, are responsible for adding sialic acid residues with α2,3 linkages to terminal galactose residues, a step necessary for the synthesis of sialylated glycans like sialyl Le(a) and potentially disialosyl Le(a) mdpi.comfrontiersin.org.
Studies involving the genetic manipulation of glycosylation pathways in model systems have provided valuable data on the enzymes involved in the synthesis of related glycans, such as sialyl Lewis antigens. For example, research has shown that the expression of certain fucosyltransferases (Fuc-TIII, VI, VII) and sialyltransferase (ST3O) are increased in colon cancer tissues, coinciding with the presence of sialyl Le(a) antigens nih.gov. While direct studies specifically detailing the genetic engineering of disialosyl Le(a) biosynthesis pathways in model systems are less extensively documented in the provided search results compared to related glycans like sialyl Le(a) or GD2, the principles and methodologies applied to these related structures are directly relevant.
Disialogangliosides like GD2, which shares the disialosyl structure with disialosyl Le(a) but differs in the core glycan, have been targeted using genetic engineering in model systems for therapeutic purposes. For example, natural killer (NK) cell lines have been genetically engineered to express chimeric antigen receptors (CARs) specific for GD2, demonstrating effective lysis of GD2-positive cancer cells in vitro and anti-tumor responses in xenograft mouse models nih.gov. This highlights the potential of genetic engineering in creating model systems for evaluating targeted therapies against glycans.
Furthermore, model systems utilizing human induced pluripotent stem cell (iPSC)-derived sensory neurons and rat Schwann cells have been developed to study peripheral myelination and demyelinating neuropathies, including those associated with anti-disialosyl antibodies oup.com. When anti-disialosyl antibodies were introduced to these co-cultures, they induced demyelination, demonstrating the system's utility for modeling acquired demyelinating neuropathies oup.com. While this model focuses on the effects of antibodies targeting disialosyl epitopes on neuronal cells rather than the genetic engineering of disialosyl Le(a) synthesis itself, it exemplifies the use of engineered biological systems to study the interactions involving disialosyl structures.
The development of glyco-gene CRISPR-Cas9 libraries targeting hundreds of human genes involved in glycan biosynthesis further facilitates systematic investigations into the roles of specific genes and pathways in creating complex glycan structures nih.gov. Such libraries can be used in forward genetic screens in cell lines to identify genes that regulate the expression of specific glycans or their interactions with binding partners like selectins nih.gov. Applying such approaches could help pinpoint the specific glycosyltransferases and other enzymes critical for disialosyl Le(a) synthesis.
Data Table Examples (Illustrative based on related research):
While specific quantitative data directly linking genetic manipulation to disialosyl Le(a) expression levels in model systems were not extensively found, the following tables illustrate the types of data that would be generated in such studies, based on research involving related glycans and glycosyltransferases.
Table 1: Relative mRNA Expression Levels of Glycosyltransferases in Engineered Cell Lines
This table would show how genetic manipulation (e.g., overexpression or knockdown) affects the mRNA levels of genes involved in disialosyl Le(a) biosynthesis in a model cell line compared to a control.
| Cell Line Model | Gene Manipulated | Target Gene (e.g., FUT3) | Relative mRNA Expression Level (Fold Change vs. Control) |
| Control Cell Line | None | FUT3 | 1.00 |
| Engineered Cell Line A | FUT3 Overexpression | FUT3 | [Illustrative Value, e.g., 5.3 ± 1.2] |
| Engineered Cell Line B | ST3GAL4 Knockdown | ST3GAL4 | [Illustrative Value, e.g., 0.2 ± 0.1] |
Table 2: Glycan Expression Profile Changes in Glycoengineered Cells
This table would show the impact of genetic manipulation on the expression of disialosyl Le(a) or its precursors, measured by techniques like mass spectrometry or flow cytometry using specific antibodies.
| Cell Line Model | Genetic Manipulation | Glycan Analyzed | Relative Glycan Expression Level (vs. Control) |
| Control Cell Line | None | Disialosyl Le(a) | [Illustrative Value, e.g., Baseline] |
| Engineered Cell Line A | FUT3 Overexpression | Disialosyl Le(a) | [Illustrative Value, e.g., Increased] |
| Engineered Cell Line B | ST3GAL4 Knockdown | Disialosyl Le(a) | [Illustrative Value, e.g., Decreased] |
| Engineered Cell Line C | ST3GAL3 Overexpression | Sialyl Le(a) | [Illustrative Value, e.g., Increased] |
These illustrative tables demonstrate how researchers use quantitative data to assess the outcomes of genetic engineering on glyco-gene expression and subsequent glycan production in model systems.
Chemoenzymatic and Chemical Synthetic Approaches to Disialosyl Le a and Analogs
Rationale for Synthetic Access to Homogeneous Glycoconjugates
Glycans in nature often exist as complex and heterogeneous mixtures of glycoforms, which are variants of a glycoprotein (B1211001) or glycolipid that differ in their glycan structure. google.comnih.govontosight.ai This heterogeneity arises from the non-template-driven biosynthesis of glycans, making their isolation in a homogeneous form from natural sources challenging and often limited to small quantities suitable only for analytical standards. wikipedia.orgbioregistry.ionih.govglycoepitope.jp The structural complexity and low abundance of specific glycans in biological mixtures further compound the difficulty of their characterization and purification. bioregistry.ioglycoepitope.jpgoogle.com
Access to homogeneous glycoconjugates, such as disialosyl Le(a) with a defined glycoform, is essential for accurately studying their biological functions, elucidating structure-activity relationships, and developing applications in areas like antibody development, biomarker analysis, and vaccine development. google.comontosight.airesearchgate.netnih.govnih.gov Synthetic approaches offer a powerful alternative to overcome the limitations of isolation from natural sources, enabling the production of homogeneous glycoconjugates with precise control over glycan structure, position, and number. google.comontosight.airesearchgate.netnih.gov
Strategies for Oligosaccharide Backbone Chemical Synthesis
Chemical synthesis provides a route to construct the oligosaccharide backbone of disialosyl Le(a) and its analogs with defined linkages and structures. Strategies for the chemical synthesis of gangliosides and related glycosphingolipids, which include the disialosyl Le(a) structure, have evolved over time. researchgate.net These strategies often involve the controlled coupling of monosaccharide or oligosaccharide building blocks.
Approaches to constructing the carbohydrate skeleton can include late-stage ceramide coupling, where the synthesized glycan is attached to the lipid moiety in the final steps. researchgate.net The formation of specific glycosidic linkages, such as the beta-anomeric linkages present in the lacto-series backbone of disialosyl Le(a), requires careful selection of glycosylation methods and protecting group strategies to ensure stereocontrol. ontosight.ai
For structures related to disialosyl Le(a), the chemical synthesis of the lactotetraosylceramide (Lc4) backbone or related lacto-series structures is a key step. Studies on the total synthesis of sialylated lactotetraosylceramides have demonstrated the feasibility of chemically assembling these complex backbones through the coupling of protected intermediates. For instance, the synthesis of sialyl-alpha(2->6)-lactotetraosylceramide involved coupling protected disaccharide and pentasaccharide units. google.com While specific detailed chemical synthesis schemes solely focused on the disialosyl Le(a) oligosaccharide backbone (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-Cer) were not extensively detailed in the provided snippets, the general principles and methods described for related gangliosides and lacto-series structures are applicable.
Enzymatic Glycosylation for Stereoselective Sialic Acid Introduction
Enzymatic glycosylation, particularly utilizing sialyltransferases, is a powerful method for the stereoselective introduction of sialic acid residues onto carbohydrate acceptors. This approach offers high regio- and stereospecificity, which can be challenging to achieve solely through chemical means, especially when creating the alpha-glycosidic linkages characteristic of sialic acids. wikipedia.orgnih.gov
The biosynthesis of disialosyl Le(a) involves the addition of two sialic acid residues with specific linkages: an alpha(2->3) linkage to the terminal galactose and an alpha(2->6) linkage to the internal N-acetylglucosamine of the Le(a) structure. Different sialyltransferases are required to catalyze the formation of these distinct linkages. wikipedia.org Research has identified specific sialyltransferases involved in the synthesis of disialosyl Le(a) or related structures. For example, ST6GalNAc VI (ST6GALNAC6) and ST6GalNAc V have been implicated in the synthesis of disialosyl Le(a) or alpha-series gangliosides, demonstrating substrate specificity for sialylated lactotetraosylceramide (sialyl Lc4). The sequential action of different sialyltransferases is often necessary to install multiple sialic acids with defined linkages, as seen in the chemoenzymatic synthesis of disialosyl globopentaosylceramide (DSGb5), a related disialylated glycosphingolipid, which utilized ST3Gal1 and ST6GalNAc5 to introduce alpha2,3 and alpha2,6 linkages, respectively.
Sugar Nucleotide Regeneration Systems for Biocatalysis
Enzymatic glycosylation reactions that utilize glycosyltransferases require activated sugar nucleotide donors, such as CMP-sialic acid (CMP-NeuAc) for sialyltransferases. The high cost of these sugar nucleotides can be a significant limitation for large-scale enzymatic synthesis. wikipedia.org Sugar nucleotide regeneration systems address this challenge by allowing the in situ regeneration of the activated donor from the released nucleotide byproduct (e.g., CMP) and an inexpensive energy source. wikipedia.org
For sialylation reactions, a common strategy for CMP-sialic acid regeneration involves the use of a coupled enzymatic system. This system typically includes a nucleoside monophosphate kinase and a pyruvate (B1213749) kinase. The nucleoside monophosphate kinase phosphorylates CMP to CDP, and subsequently CDP to CTP, using ATP. Pyruvate kinase regenerates ATP from ADP and phospho(enol)pyruvate (PEP), with PEP serving as the ultimate phosphoryl donor. This multi-enzyme cascade efficiently regenerates CTP, which is then utilized by CMP-sialic acid synthetase to produce CMP-sialic acid from sialic acid and CTP, driving the sialyltransferase reaction forward. google.comwikipedia.org Such regeneration systems are crucial for improving the economic efficiency and practicality of enzymatic sialylation for preparative scale synthesis of glycoconjugates like disialosyl Le(a).
Challenges in Regio- and Stereoselective Glycosylation
Achieving precise regio- and stereocontrol remains a significant challenge in the synthesis of complex glycans, including disialosyl Le(a). In chemical synthesis, the formation of specific glycosidic linkages with high selectivity can be difficult due to the presence of multiple hydroxyl groups in monosaccharide acceptors, leading to potential regioselectivity issues. ontosight.aibioregistry.ionih.gov Furthermore, controlling the anomeric stereochemistry (alpha or beta) during glycosidic bond formation can be challenging, often requiring specific protecting group strategies, leaving groups on the glycosyl donor, and reaction conditions to favor the desired anomer. bioregistry.ionih.gov Sialic acid glycosylations are particularly sensitive and prone to side reactions. bioregistry.io
While enzymatic glycosylation offers high stereoselectivity, challenges exist regarding enzyme availability, stability, and substrate specificity. Identifying and obtaining the specific sialyltransferases that can regioselectively add sialic acid residues to the correct positions (alpha2->3 and alpha2->6) on the complex lacto-series backbone of the Le(a) structure is crucial for the enzymatic synthesis of disialosyl Le(a). ontosight.ai The order of addition of the two sialic acids can also be critical and enzyme-dependent.
Applications in Glycoconjugate Probe and Glycomimetic Development
Synthetic disialosyl Le(a) and its analogs are valuable tools in glycobiology research and have potential applications in the development of glycoconjugate probes and glycomimetics. Homogeneous synthetic glycoconjugates allow for precise studies of interactions between glycans and glycan-binding proteins (GBPs), such as lectins and Siglecs. ontosight.ainih.gov
Disialosyl Le(a) is recognized as a tumor-associated antigen and is implicated in various biological and pathological processes, including cell-cell communication and immune response modulation. glycoepitope.jp Synthetic versions of disialosyl Le(a) can be used as probes to investigate its binding partners, understand its biological roles, and potentially identify it as a biomarker for disease diagnosis or a target for therapeutic intervention. glycoepitope.jp Studies using synthetic glycosphingolipids structurally related to disialosyl Le(a), such as disialosyl globopentaosylceramide (DSGb5), have been employed to probe interactions with immune receptors like Siglec-7, providing insights into the molecular basis of glycan recognition. ontosight.ai The ability to synthesize modified or analogous structures also facilitates the development of glycomimetics, which are molecules that mimic the biological functions of glycans and can have therapeutic potential. ontosight.ainih.gov
Q & A
Basic Research Questions
Q. What validated experimental methods are recommended for detecting disialosyl Le<sup>a</sup> in cancer tissue samples?
- Methodological Answer : Use monoclonal antibodies (e.g., FH7) with specificity for disialosyl Le<sup>a</sup> via immunohistochemistry (IHC) or thin-layer chromatography (TLC) immunostaining . Validate antibodies against monosialosyl Le<sup>a</sup> variants to avoid cross-reactivity, and include controls (e.g., normal vs. cancerous tissues) to confirm antigen presence . Ensure protocols align with standardized glycan extraction and fixation procedures to preserve epitope integrity .
Q. How do structural variations between disialosyl Le<sup>a</sup> and related glycans influence antibody specificity?
- Methodological Answer : Disialosyl Le<sup>a</sup> is distinguished by two sialic acid residues (α2-3 and α2-6 linkages) on the Lewis a backbone. Compare binding affinity using glycan microarrays or competitive inhibition assays with synthetic analogs (e.g., monosialosyl Le<sup>a</sup> I/II) . Structural confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR) is critical to validate glycan topology .
Q. What are key considerations when isolating disialosyl Le<sup>a</sup> from complex biological matrices?
- Methodological Answer : Employ lectin affinity chromatography (e.g., Maackia amurensis lectin for α2-3 sialic acid) combined with enzymatic digestion (e.g., neuraminidase treatment) to isolate disialosyl Le<sup>a</sup> . Address glycan heterogeneity by using protease inhibitors during extraction and verifying purity via high-performance liquid chromatography (HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in disialosyl Le<sup>a</sup> diagnostic specificity across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., antibody lot variability, tissue fixation methods). Replicate studies using harmonized protocols and stratified patient cohorts (e.g., stage-specific cancer samples) . Apply sensitivity analyses to assess whether observed specificity aligns with pre-defined clinical thresholds .
Q. What experimental designs are optimal for investigating disialosyl Le<sup>a</sup>'s role in metastasis?
- Methodological Answer : Combine in vitro models (e.g., transwell migration assays with disialosyl Le<sup>a</sup>-expressing cell lines) and in vivo xenografts. Use tissue microarrays to correlate antigen density with metastatic potential . Integrate glycomics and transcriptomics to link expression to sialyltransferase (e.g., ST3GAL3, ST6GALNAC6) activity .
Q. How can disialosyl Le<sup>a</sup> be integrated into multi-marker panels to improve diagnostic accuracy?
- Methodological Answer : Perform multivariate regression analysis on datasets combining disialosyl Le<sup>a</sup> with established biomarkers (e.g., CA19-9). Use receiver operating characteristic (ROC) curves to evaluate additive predictive value. Address collinearity by assessing variance inflation factors (VIFs) .
Q. What strategies validate the functional role of disialosyl Le<sup>a</sup> in cell-cell adhesion?
- Methodological Answer : Utilize CRISPR-Cas9 to knockout fucosyltransferase (FUT3) or sialyltransferases in cell lines. Compare adhesion phenotypes (e.g., flow-based adhesion assays) between wild-type and edited cells. Confirm glycan alterations via liquid chromatography-MS (LC-MS) .
Methodological Best Practices
- Antibody Validation : Include epitope mapping and cross-reactivity screens using glycan arrays .
- Data Reproducibility : Document sample processing steps (e.g., fixation time, glycan extraction) to enable replication .
- Statistical Rigor : Apply Bonferroni corrections for multiple comparisons in biomarker studies and report confidence intervals for diagnostic accuracy metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
